![molecular formula C16H18N2O3S B5806954 N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5806954.png)
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
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Overview
Description
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as CMPD101, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Mechanism of Action
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a small molecule inhibitor of PTP1B, which is a key regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to a decrease in insulin sensitivity. Inhibition of PTP1B activity by N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide leads to an increase in insulin receptor phosphorylation and downstream signaling, resulting in improved insulin sensitivity and glucose homeostasis.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, it has been shown to reduce body weight and adiposity in high-fat diet-induced obese mice. These effects are likely due to the inhibition of PTP1B activity, which leads to an increase in insulin sensitivity and glucose uptake in peripheral tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is its specificity for PTP1B inhibition. This allows for the study of the specific effects of PTP1B inhibition on insulin signaling and glucose homeostasis. However, one limitation of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is its relatively low potency compared to other PTP1B inhibitors. This can make it more difficult to achieve complete inhibition of PTP1B activity in cell-based assays and animal studies.
Future Directions
There are several potential future directions for the study of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is the development of more potent and selective PTP1B inhibitors for use in preclinical and clinical studies. In addition, the effects of PTP1B inhibition on other metabolic pathways, such as lipid metabolism and inflammation, warrant further investigation. Finally, the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome, should be explored.
Synthesis Methods
The synthesis of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide involves several steps, including the reaction of 1-naphthylamine with cyclopropanecarbonyl chloride to yield N~1~-cyclopropyl-1-naphthylamine. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-cyclopropyl-N~2~-(methylsulfonyl)-1-naphthylamine. Finally, the amide bond is formed by reacting this intermediate with glycine methyl ester hydrochloride to yield N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice, as well as in db/db mice, which are a genetic model of type 2 diabetes.
properties
IUPAC Name |
N-cyclopropyl-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22(20,21)18(11-16(19)17-13-9-10-13)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13H,9-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBQEIRBZJQTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide |
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